1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde
Overview
Description
1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Fluorophenyl compounds are a class of organic compounds that contain a phenyl ring (a derivative of benzene) where one or more of the hydrogen atoms is replaced by a fluorine atom. These compounds are often used in the synthesis of pharmaceuticals due to the unique properties of fluorine, including its small size and high electronegativity .
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), which are enzymes involved in the DNA damage repair process . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of human equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function . This inhibition can lead to alterations in cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PARP-1 and PARP-2 results in the inhibition of these enzymes, which in turn affects the DNA damage repair process . Additionally, it can induce changes in gene expression by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound can lead to sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that it can be tolerated up to a certain threshold, beyond which it may cause significant toxicity . These dosage-dependent effects are crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the metabolism of nucleotides and other essential biomolecules . These interactions can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with human equilibrative nucleoside transporters, which facilitate its uptake and distribution within cells . These interactions can influence its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, thereby influencing gene expression and other nuclear processes .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-11-4-2-1-3-10(11)7-14-6-9(8-15)5-13-14/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZNCRHCJCDMPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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